5-hexyl-2,4-dihydroxybenzaldehyde
Overview
Description
5-hexyl-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups at the 2 and 4 positions and a hexyl group at the 5 position on the benzene ring.
Mechanism of Action
Target of Action
The primary targets of 5-hexyl-2,4-dihydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems include enzymes such as superoxide dismutases and glutathione reductase . The compound’s antifungal activity is achieved by disrupting these antioxidation systems .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the compound’s redox-active properties . The compound’s structure, particularly the presence of an ortho-hydroxyl group in the aromatic ring, contributes to its antifungal activity .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . By disrupting cellular antioxidation systems, it causes an imbalance in the redox state of the cell, leading to the inhibition of fungal growth .
Result of Action
The result of the compound’s action is the inhibition of fungal growth . By disrupting the cellular antioxidation systems, the compound causes an imbalance in the redox state of the cell, which inhibits the growth of the fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hexyl-2,4-dihydroxybenzaldehyde typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the condensation of 2,4-dihydroxybenzaldehyde with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-hexyl-2,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2,4-Dihydroxy-5-hexylbenzoic acid.
Reduction: 2,4-Dihydroxy-5-hexylbenzyl alcohol.
Substitution: 2,4-Diacetoxy-5-hexylbenzaldehyde (when reacted with acyl chlorides).
Scientific Research Applications
5-hexyl-2,4-dihydroxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and fragrances
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the hexyl group, making it less hydrophobic and potentially less effective in certain applications.
3,4-Dihydroxybenzaldehyde: Has hydroxyl groups at different positions, leading to different chemical properties and reactivity.
2,5-Dihydroxybenzaldehyde: Similar structure but with hydroxyl groups at the 2 and 5 positions, affecting its chemical behavior.
Uniqueness
5-hexyl-2,4-dihydroxybenzaldehyde is unique due to the presence of the hexyl group, which increases its hydrophobicity and potentially enhances its biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
Properties
IUPAC Name |
5-hexyl-2,4-dihydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-10-7-11(9-14)13(16)8-12(10)15/h7-9,15-16H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCGVJPYIHKJRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190910 | |
Record name | Benzaldehyde, 2,4-dihydroxy-5-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37470-87-4 | |
Record name | Benzaldehyde, 2,4-dihydroxy-5-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037470874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2,4-dihydroxy-5-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00190910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIHYDROXY-5-HEXYLBENZALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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